molecular formula C24H21N3O3S B12898859 N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methoxybenzamide CAS No. 590396-76-2

N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methoxybenzamide

Cat. No.: B12898859
CAS No.: 590396-76-2
M. Wt: 431.5 g/mol
InChI Key: PTMYEIRLOMYVBH-UHFFFAOYSA-N
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Description

N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methoxybenzamide is a chemical compound with the molecular formula C24H21N3O3S This compound is known for its unique structure, which includes a benzoxazole ring, a carbamothioyl group, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methoxybenzamide typically involves the reaction of 2-(2,3-dimethylphenyl)-1,3-benzoxazole-5-carbonyl chloride with 4-methoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Various nucleophiles (e.g., halides, amines); reactions can be conducted in polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Halogenated or aminated derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a fluorescent probe due to its benzoxazole moiety, which can exhibit fluorescence properties.

    Medicine: Studied for its potential pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its anti-inflammatory or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methoxybenzamide can be compared with other similar compounds, such as:

    N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-fluorobenzamide: Similar structure but with a fluorine atom instead of a methoxy group, which can alter its chemical and biological properties.

    N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-chlorobenzamide:

    N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-nitrobenzamide: Features a nitro group, which can significantly impact its electronic properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

590396-76-2

Molecular Formula

C24H21N3O3S

Molecular Weight

431.5 g/mol

IUPAC Name

N-[[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-methoxybenzamide

InChI

InChI=1S/C24H21N3O3S/c1-14-5-4-6-19(15(14)2)23-26-20-13-17(9-12-21(20)30-23)25-24(31)27-22(28)16-7-10-18(29-3)11-8-16/h4-13H,1-3H3,(H2,25,27,28,31)

InChI Key

PTMYEIRLOMYVBH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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